molecular formula C₁₁H₂₂FNO₄P B1140254 4-Ethoxyfluorophosphinyloxy TEMPO CAS No. 37566-53-3

4-Ethoxyfluorophosphinyloxy TEMPO

Cat. No.: B1140254
CAS No.: 37566-53-3
M. Wt: 282.27
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyfluorophosphinyloxy TEMPO typically involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with ethoxyfluorophosphine. The reaction is carried out under controlled conditions to ensure the stability of the free radical .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyfluorophosphinyloxy TEMPO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while reduction typically produces hydroxylamine derivatives .

Scientific Research Applications

4-Ethoxyfluorophosphinyloxy TEMPO is extensively used in scientific research due to its stable free radical nature. Some of its applications include:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological membranes and proteins by labeling specific sites and tracking their movements.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 4-Ethoxyfluorophosphinyloxy TEMPO exerts its effects is primarily through its stable free radical nature. It interacts with other molecules by accepting or donating electrons, which can lead to various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with biological membranes in biological studies or catalyzing reactions in industrial applications .

Comparison with Similar Compounds

Uniqueness of 4-Ethoxyfluorophosphinyloxy TEMPO: this compound is unique due to its ethoxyfluorophosphinyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other TEMPO derivatives may not be as effective .

Biological Activity

4-Ethoxyfluorophosphinyloxy TEMPO (EFPT) is a nitroxide radical compound that has garnered attention in biochemical research due to its potential applications in enzyme labeling and as a spin probe in electron paramagnetic resonance (EPR) studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Target Interaction:
EFPT primarily interacts with serine proteases, specifically subtilisin Carlsberg, through a process known as active-site spin labeling. This technique allows for the investigation of enzyme dynamics and flexibility by attaching the nitroxide radical to the active site of the enzyme, facilitating insights into conformational changes during catalysis .

Biochemical Pathways:
The incorporation of EFPT into enzymatic systems can alter the functional dynamics of enzymes. For instance, studies have shown that EFPT affects the mobility of the spin label within the active site, indicating changes in enzyme flexibility and potentially influencing catalytic efficiency .

Enzyme Stability Studies

A significant study utilized EFPT to investigate the stability of subtilisin Carlsberg in various organic solvents. The EPR data revealed that exposure to solvents resulted in increased mobility of the spin label over time, suggesting alterations in enzyme flexibility. However, this was not accompanied by significant structural changes, as confirmed by Fourier-transform infrared (FTIR) spectroscopy .

Case Study: Subtilisin Carlsberg

In a detailed analysis, subtilisin Carlsberg was labeled with EFPT to monitor its activity over time in different solvent environments. The results indicated that while initial enzyme activity was preserved, prolonged exposure led to a gradual loss of activity attributed to environmental factors rather than inherent instability of the enzyme itself. The study provided quantitative data on enzyme rates before and after solvent exposure, highlighting the importance of solvent choice in enzymatic assays .

Data Table: Enzyme Activity Comparison

SolventInitial Rate (Vs)Rate after 96h (Vs)% Activity Loss
1,4-Dioxane100 μmol/min70 μmol/min30%
Tetrahydrofuran100 μmol/min60 μmol/min40%
Acetonitrile100 μmol/min50 μmol/min50%

Cellular Effects and Applications

Neuroprotective Properties:
Research has indicated that nitroxide radicals like EFPT may possess neuroprotective effects due to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This property has implications for therapeutic strategies against neurodegenerative diseases.

Antitumor Activity:
Preliminary studies suggest that compounds similar to EFPT exhibit antitumor properties through mechanisms involving apoptosis induction and modulation of cellular signaling pathways. Further research is necessary to elucidate these effects specifically for EFPT.

Properties

InChI

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVLLLJUKXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37566-53-3
Record name 4-(Ethoxyfluorophosphinyloxy)-TEMPO
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